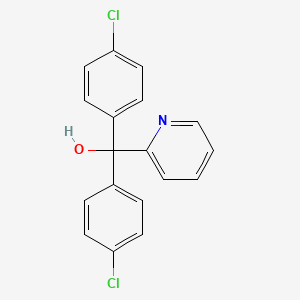
Bis(4-chlorophenyl)(pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl)(pyridin-2-yl)methanol: is a chemical compound with the molecular formula C12H10ClNO It is known for its unique structure, which includes two 4-chlorophenyl groups and a pyridin-2-yl group attached to a central methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反应分析
Types of Reactions
Bis(4-chlorophenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Bis(4-chlorophenyl)(pyridin-2-yl)methanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of Bis(4-chlorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
®-(4-chlorophenyl)(pyridin-2-yl)methanol: A stereoisomer with similar chemical properties but different biological activities.
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol: Another stereoisomer with distinct reactivity and applications.
Uniqueness
Bis(4-chlorophenyl)(pyridin-2-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H13Cl2NO |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
bis(4-chlorophenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C18H13Cl2NO/c19-15-8-4-13(5-9-15)18(22,17-3-1-2-12-21-17)14-6-10-16(20)11-7-14/h1-12,22H |
InChI 键 |
ZFWSKDPSRKGSHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


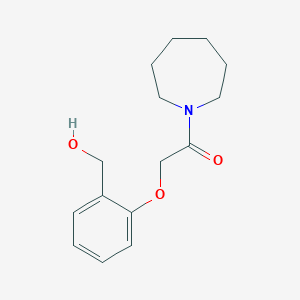
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
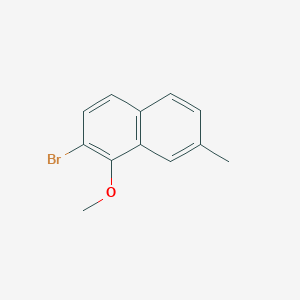
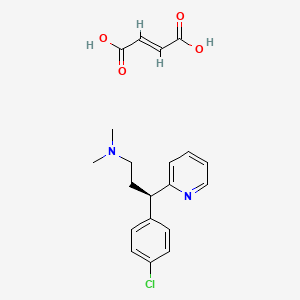
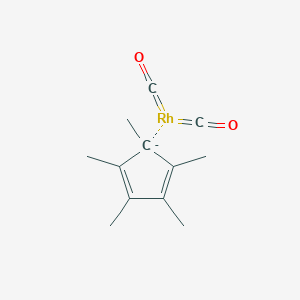
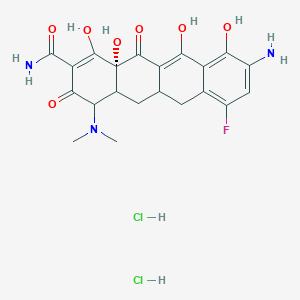
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
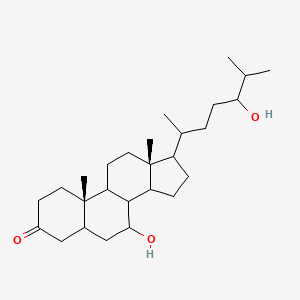
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
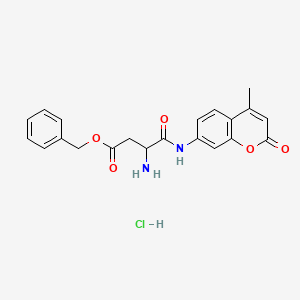

![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
